(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-bromo-4,5-dimethoxybenzaldehyde and 4-chlorophenylhydrazine, followed by a condensation reaction to form the desired product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another aromatic compound with different substituents.
Uniqueness
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O4S/c1-26-15-9-10(8-14(20)16(15)27-2)7-13-17(24)22-19(28)23(18(13)25)12-5-3-11(21)4-6-12/h3-9H,1-2H3,(H,22,24,28)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEATWNHZWRQMG-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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